molecular formula C21H25N3O3S B2613958 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1797952-18-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2613958
CAS No.: 1797952-18-1
M. Wt: 399.51
InChI Key: CASXSIBPDDMABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a structurally complex compound featuring three key moieties: (1) a benzo[d]oxazol-2-yl group attached to a piperidine ring, (2) a phenylethanesulfonamide chain, and (3) a methylene bridge linking the piperidine and sulfonamide groups. The benzo[d]oxazole heterocycle is notable for its electron-withdrawing properties and aromatic stability, which may enhance binding affinity to biological targets such as kinases or receptors . The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-28(26,15-12-17-6-2-1-3-7-17)22-16-18-10-13-24(14-11-18)21-23-19-8-4-5-9-20(19)27-21/h1-9,18,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXSIBPDDMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. One common method involves the reaction of 2-aminophenol with cyanogen bromide in methanol, followed by basification with sodium hydroxide . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where 4-piperidinemethanol reacts with di-tert-butyldicarbonate . The final step involves coupling the benzo[d]oxazole and piperidine intermediates with 2-phenylethanesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d]oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, metal hydrides, alkyl halides, and sulfonyl chlorides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]oxazole ring may yield benzo[d]oxazole-2,3-dione, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit G-protein-coupled receptor kinases (GRK-2 and GRK-5), which play a role in regulating receptor signaling pathways . This inhibition can modulate various physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

W-15 and W-18

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are sulfonamide derivatives with phenylethyl-piperidine backbones. Key differences include:

  • Substituent Chemistry : W-15/W-18 feature chlorophenyl/nitrophenyl groups on the sulfonamide, whereas the target compound substitutes this with a benzo[d]oxazol-2-yl-piperidine system.
  • Piperidine Substitution : W-15/W-18 have phenylethyl groups at the piperidine’s 2-position, while the target compound places the benzo[d]oxazole at the 1-position.

Fentanyl Analogues

Fentanyl derivatives (e.g., N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide) share the phenylethyl-piperidine core but lack sulfonamide groups. The target compound’s sulfonamide may enhance solubility or alter receptor selectivity compared to these lipophilic opioids .

Heterocyclic Substituents and Bioisosterism

KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)

KRC-108, a TrkA kinase inhibitor, shares the benzo[d]oxazol-piperidine motif with the target compound.

Fluorophenyl-Chromen Derivatives

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () feature fluorinated aromatic systems. The target compound’s benzo[d]oxazole may serve as a bioisostere for such electron-deficient rings, modulating binding affinity without introducing fluorine’s metabolic liabilities .

Kinase vs. Opioid Activity

While phenylethyl-piperidine sulfonamides (W-15/W-18) and fentanyl analogues target opioid receptors, the benzo[d]oxazole-piperidine hybrid in the target compound aligns more closely with kinase inhibitors like KRC-106. This highlights how minor structural changes (e.g., heterocycle substitution) drastically alter biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Target Activity/Notes
Target Compound ~443.5 g/mol Benzo[d]oxazol-2-yl, sulfonamide Kinases (putative) Potential kinase inhibition
W-15 ~377.3 g/mol 4-chlorophenyl, phenylethyl Opioid receptors Opioid modulation
KRC-108 ~408.5 g/mol Benzo[d]oxazol-2-yl, pyrazole TrkA kinase Kinase inhibition (IC₅₀ = 12 nM)
4'-Methyl Acetyl Fentanyl ~352.5 g/mol 4-methylphenyl, acetyl μ-opioid receptor Analgesic potency ~50× morphine

Research Findings and Implications

  • Structural Determinants : The benzo[d]oxazole group in the target compound likely redirects activity from opioid receptors (as in W-15/W-18) to kinase pathways, similar to KRC-108 .
  • Solubility and Stability : The sulfonamide moiety may improve aqueous solubility compared to purely lipophilic opioids, though DMSO remains critical for in vitro studies .
  • Synthetic Feasibility : Modular synthesis using azide substitutions or cross-coupling reactions (e.g., Suzuki) is feasible, as demonstrated in related compounds .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • Benzo[d]oxazole ring : Known for various biological activities, including antimicrobial and anti-cancer properties.
  • Piperidine moiety : Enhances pharmacological potential by interacting with biological targets.
  • Sulfonamide group : Often associated with antibacterial activity.

While specific data on the mechanism of action for this compound is limited, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The inhibition of quorum sensing pathways in bacteria has been noted, which may reduce bacterial virulence and enhance its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in disrupting quorum sensing pathways, which are critical for bacterial communication and pathogenicity.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. The presence of the sulfonamide group may contribute to this activity, making it a candidate for further research in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideContains chlorine substitutionAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesPiperidine moietyAnti-cancer properties
6-(pyrrolidin-1-yloxy)benzothiazolePyrrolidine substitutionNeuroprotective effects

The dual heterocyclic structure of this compound distinguishes it from other derivatives, potentially enhancing its biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar piperidine and benzo[d]oxazole structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Modulation : Research into other sulfonamide derivatives showed promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]oxazole-piperidine core via nucleophilic substitution or cyclization reactions.
  • Step 2: Introduction of the phenylethanesulfonamide group through coupling reactions (e.g., sulfonylation with 2-phenylethanesulfonyl chloride).
  • Optimization: Use polar aprotic solvents (e.g., DMF, dichloromethane) and catalysts like K₂CO₃ to enhance yields. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms connectivity of the benzo[d]oxazole, piperidine, and sulfonamide groups.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation, particularly for piperidine ring puckering and sulfonamide geometry .

Q. How should researchers assess compound purity for biological assays?

  • HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to achieve >95% purity.
  • Elemental Analysis: Verify stoichiometry of C, H, N, and S to rule out residual solvents or byproducts .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase Inhibition Assays: Test against TrkA or GPCR kinases using ADP-Glo™ or fluorescence polarization (see protocols in ).
  • Cell Viability Assays: Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Q. What safety protocols are essential during synthesis?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid exposure to corrosive intermediates.
  • Ventilation: Perform sulfonylation steps in fume hoods due to SO₂ release.
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Modification Strategies:
    • Benzo[d]oxazole: Replace with benzothiazole () to alter π-π stacking with kinase ATP pockets.
    • Piperidine Methyl Group: Introduce substituents (e.g., fluoro, methoxy) to enhance steric complementarity with target receptors.
  • Assays: Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity shifts .

Q. How to resolve contradictions in reported biological activity data?

  • Purity Reassessment: Re-analyze disputed batches via LC-MS to rule out impurities (e.g., sulfoxide byproducts).
  • Orthogonal Assays: Validate activity in both enzymatic (e.g., recombinant kinase) and cell-based assays to confirm target engagement .

Q. What strategies improve metabolic stability in preclinical studies?

  • Deuterium Labeling: Replace labile hydrogens (e.g., piperidine C-H) to slow CYP450-mediated oxidation.
  • Prodrug Design: Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Q. How to evaluate compound stability under varying storage conditions?

  • Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
  • Solid-State Stability: Use DSC/TGA to assess crystallinity changes impacting shelf life .

Q. What computational methods predict target binding modes?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with TrkA (PDB: 4AOJ). Focus on sulfonamide H-bonding with Lysine residues.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess piperidine flexibility and ligand-receptor stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.